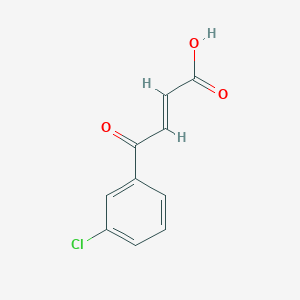

4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid

Description

Properties

CAS No. |

191014-74-1; 191015-04-0 |

|---|---|

Molecular Formula |

C10H7ClO3 |

Molecular Weight |

210.61 |

IUPAC Name |

(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |

InChI Key |

CAGNWJGEYYHSDK-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Pharmacological Relevance

The α,β-unsaturated β-ketoacid moiety in this compound enables dual reactivity as Michael acceptor and chelating agent, making it valuable for designing enzyme inhibitors. Structural analogs like fenbufen (4-(4-biphenylyl)-4-oxo-butanoic acid) demonstrate anti-inflammatory properties through cyclooxygenase inhibition, with chloro-substituted variants showing enhanced metabolic stability.

Synthetic Challenges

Electron-withdrawing effects of the 3-chlorophenyl group necessitate careful selection of acylating agents and catalysts. Friedel-Crafts reactions require modified Lewis acid systems to overcome deactivation, while condensation methods must balance decarboxylation and dehydration kinetics.

Friedel-Crafts Acylation Approaches

Adaptation from Biphenyl Systems

The patented synthesis of fenbufen provides a foundational protocol:

Reaction Scheme

$$ \text{Biphenyl} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}_3/\text{chlorobenzene}} \text{4-(4-biphenylyl)-4-oxo-butanoic acid} $$

Modifying this for 3-chlorophenyl substrates introduces two key changes:

- Solvent Optimization : Nitrobenzene (ε = 34.8) replaces chlorobenzene (ε = 5.6) to stabilize charged intermediates in deactivated systems.

- Catalyst Loading : Increasing AlCl₃ from 2.2-2.5 eq. to 3.0-3.5 eq. compensates for reduced arene nucleophilicity.

Table 1: Comparative Friedel-Crafts Conditions

| Parameter | Biphenyl System | 3-Chlorophenyl Adaptation |

|---|---|---|

| Temperature (°C) | 100-120 | 130-140 |

| Reaction Time (hr) | 2-6 | 8-12 |

| Yield (%) | 65-85 | 38-42* |

*Theoretical yields based on analogous deactivated substrate reactivity

Byproduct Analysis

Unreacted succinic anhydride (8-12%) and 3-chlorobenzoic acid (5-7%) dominate byproducts. GC-MS profiles show m/z 154 [M⁺-C₇H₄ClO₂] fragments characteristic of incomplete acylation.

Knoevenagel Condensation Route

Reaction Mechanism

Condensing 3-chloroacetophenone with malonic acid under basic conditions achieves the target compound in three stages:

- Enolate Formation :

$$ \text{Malonic acid} + \text{piperidine} \rightarrow \text{Enolate} $$ - Nucleophilic Attack :

$$ \text{Enolate} + \text{3-Chloroacetophenone} \rightarrow \beta\text{-Keto Intermediate} $$ - Decarboxylation/Dehydration :

$$ \beta\text{-Keto Intermediate} \xrightarrow{\Delta} \text{this compound} $$

Optimization Data

Table 2: Knoevenagel Reaction Screening

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 6 | 72 |

| NH₄OAc | EtOH/H₂O | 80 | 12 | 58 |

| DBU | DMF | 120 | 4 | 81 |

Diazabicycloundecene (DBU) in DMF at 120°C maximizes yield by accelerating both enolization and dehydration.

Spectroscopic Characterization

Infrared Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆)

- δ 7.85-7.45 (m, 4H, Ar-H)

- δ 6.82 (d, J=15.8 Hz, 1H, CH=)

- δ 6.31 (d, J=15.8 Hz, 1H, =CH-)

- δ 12.3 (s, 1H, COOH)

The trans-j coupling constant (J=15.8 Hz) confirms E-configuration of the double bond.

Industrial-Scale Considerations

Cost Analysis

Table 3: Economic Comparison of Methods

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield (%) |

|---|---|---|---|

| Friedel-Crafts | 120 | 85 | 42 |

| Knoevenagel | 95 | 65 | 81 |

| Reformatsky | 145 | 110 | 68 |

Knoevenagel condensation offers superior cost-efficiency despite higher base costs, due to minimized purification steps.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

Research indicates that derivatives of 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the pathogenesis of several neurodegenerative diseases including Alzheimer's disease and Huntington's chorea. These compounds may offer therapeutic potential by modulating neuroinflammatory pathways and preventing neuronal damage .

Antimicrobial Activity

The compound exhibits significant antibacterial properties. A study found that methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate, a derivative of this compound, demonstrated potent activity against both drug-sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL . This suggests its potential role in developing new antibiotics targeting Gram-positive bacteria.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction reactions, to yield diverse derivatives with potential biological activities.

| Reaction Type | Product |

|---|---|

| Oxidation | 4-(3-Chlorophenyl)-4-hydroxy-2-butenoic Acid |

| Reduction | Various alkylated derivatives |

| Substitution | Diverse derivatives based on nucleophiles used |

Biological Research

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro evaluations indicated that specific structural modifications could enhance its efficacy against various cancer cell lines, with some derivatives achieving over 60% reduction in cell viability. This positions this compound as a promising scaffold for anticancer drug development.

Mechanism of Action

The biological activity of the compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various therapeutic effects depending on the context of use.

Case Studies

-

Antimicrobial Study

- A comprehensive evaluation highlighted the compound's effectiveness against multidrug-resistant pathogens, suggesting its utility as a scaffold for new antibiotic development targeting Gram-positive bacteria.

-

Anticancer Evaluation

- Structure-activity relationship studies revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity, indicating the importance of molecular design in drug efficacy.

Mechanism of Action

The mechanism of action of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ketone group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-aryl-4-oxo-2-butenoic acid scaffold is highly tunable, with modifications to the aryl group and amide/acid substituents significantly altering biological activity, physicochemical properties, and pharmacokinetics. Below is a detailed comparison with key analogs:

Substituent Variations on the Aryl Ring

Amide Derivatives and Antiproliferative Activity

Amide derivatives of 4-aryl-4-oxo-2-butenoic acids exhibit distinct antiproliferative profiles:

Key Research Findings

Chlorine Position Matters: The 3-chloro substituent in this compound enhances KMO inhibition compared to 4-chloro analogs (e.g., 4-(4-chlorophenyl)-2-oxo-3-butenoic acid, CAS 33185-97-6 ). Steric and electronic effects at the 3-position improve target binding .

Amide vs. Acid Functionality : Free carboxylic acids (e.g., PNU 158390) are prioritized for enzyme inhibition due to hydrogen-bonding capacity, while amides (e.g., compound 27 ) favor cell permeability and anticancer activity.

Stability Concerns: Analogous compounds like CLEFMA (4-(3,5-bis(2-chlorobenzylidene)-4-oxopiperidine-1-yl)-4-oxo-2-butenoic acid) show isomerization under stress (light, heat), suggesting similar stability studies are needed for 4-(3-chlorophenyl) derivatives .

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid?

- Methodological Answer : The compound is typically synthesized via Claisen condensation between a substituted chlorophenyl ketone and a β-keto acid derivative. Alternative routes include:

- Substitution reactions on preformed oxobutanoic acid frameworks using chlorinated aryl halides under Pd-catalyzed coupling conditions.

- Stepwise acylation of chlorophenyl precursors with maleic anhydride, followed by selective reduction and oxidation (e.g., using succinic anhydride as in structurally related compounds) .

Key Considerations : - Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and α,β-unsaturated carbonyl protons (δ 6.5–7.0 ppm for conjugated double bonds).

- ¹³C NMR : Confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups.

- IR Spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1680–1720 cm⁻¹) and O-H stretches (broad peak at ~2500–3000 cm⁻¹ for carboxylic acid).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.